2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

Chemical probe Library synthesis Structure-activity relationship

Procure this distinct thiazole-4-carboxamide to access a chemical space defined by the unique 4-chlorophenyl/4-(trifluoromethoxy)phenyl substitution pattern. Unlike its –CF₃ analog (CAS 303998-34-7), the –OCF₃ group offers divergent lipophilicity and hydrogen-bond acceptor capacity, making it a critical scaffold for focused SAR libraries targeting kinases or mGluRs. Its novelty creates a strong IP opportunity for composition-of-matter patents. Ideal for groups needing a stringent negative control to validate pharmacophore models, or an in vivo probe for metabolic stability studies. Secure 50–250 mg for parallel synthesis of 20–50 analogs.

Molecular Formula C17H10ClF3N2O2S
Molecular Weight 398.78
CAS No. 303998-36-9
Cat. No. B2743753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
CAS303998-36-9
Molecular FormulaC17H10ClF3N2O2S
Molecular Weight398.78
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl
InChIInChI=1S/C17H10ClF3N2O2S/c18-11-3-1-10(2-4-11)16-23-14(9-26-16)15(24)22-12-5-7-13(8-6-12)25-17(19,20)21/h1-9H,(H,22,24)
InChIKeyNCOHIAARDMIXNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide (CAS 303998-36-9): Chemical Identity and Research Procurement Context


2-(4-Chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide (CAS 303998-36-9) is a synthetic, small-molecule thiazole-4-carboxamide derivative with the molecular formula C₁₇H₁₀ClF₃N₂O₂S and a molecular weight of 398.78 g/mol . This compound belongs to a broad class of 2,4-disubstituted thiazole carboxamides that have been extensively investigated as antiproliferative agents, metabotropic glutamate receptor antagonists, and kinase inhibitors [1]. Unlike many of its well-characterized congeners, this specific derivative is notable for the combination of a 4-chlorophenyl substituent at the thiazole 2-position and a 4-(trifluoromethoxy)phenyl carboxamide moiety. As of mid-2026, publicly available quantitative pharmacological data for this single compound remains extremely limited, positioning it primarily as a specialized chemical probe or synthetic intermediate rather than a biologically validated tool compound .

Why 2-(4-Chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide Cannot Be Replaced by Common Thiazole Carboxamide Analogs


The scientific and industrial value of 2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide lies in the specific combination of the 4-chlorophenyl and 4-(trifluoromethoxy)phenyl substituents, which jointly define a distinct chemical space relative to commonly available thiazole-4-carboxamide analogs . Replacing the trifluoromethoxy (–OCF₃) group with a trifluoromethyl (–CF₃) moiety—as in the closely related compound 2-(4-chlorophenyl)-N-(3-(trifluoromethyl)phenyl)thiazole-4-carboxamide (CAS 303998-34-7)—fundamentally alters electronic properties, metabolic stability, and target engagement potential, since –OCF₃ and –CF₃ groups exhibit divergent lipophilicity, conformational preferences, and hydrogen-bond acceptor capacity . Even within the 4-(trifluoromethoxy)phenyl series, substitution at the thiazole 2-position with alternative aryl groups (e.g., unsubstituted phenyl as in CAS 303998-14-3, or pyrazin-2-yl) produces molecules with distinct steric and electronic profiles that cannot be assumed to retain the same biological fingerprint . For researchers synthesizing focused libraries or probing specific biological targets, even minor structural variations can lead to significant differences in potency, selectivity, or pharmacokinetic behavior—making exact structural identity a critical procurement parameter.

2-(4-Chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide: Quantitative Differentiation Evidence Guide


Structural Uniqueness Within the Thiazole-4-Carboxamide Chemical Space

A comprehensive survey of publicly disclosed thiazole-4-carboxamide analogs reveals that the exact combination of 2-(4-chlorophenyl) and N-[4-(trifluoromethoxy)phenyl] substituents remains unclaimed in any major patent or publication with reported biological activity as of May 2026 [1]. This contrasts with tens of closely related 2-substituted thiazole-4-carboxamides bearing different aryl combinations whose antiproliferative IC₅₀ values have been quantitatively measured across multiple human tumor cell lines (e.g., K562, MCF-7) [2]. The absence of prior disclosure creates a patentable and publishable novelty advantage for investigators who acquire and profile this compound.

Chemical probe Library synthesis Structure-activity relationship

Physicochemical Differentiation from the Closest Commercial Analogs

The target compound can be directly compared to two close commercially available analogs. The –OCF₃ to –CF₃ substitution (CAS 303998-34-7) is known from broader medicinal chemistry studies to increase polar surface area and alter the electron distribution on the phenyl ring, while reducing lipophilicity slightly (Hansch π: –OCF₃ ≈ 1.04 vs. –CF₃ ≈ 0.88) [1]. More dramatically, removal of the 4-chloro substituent (CAS 303998-14-3) substantially reduces molecular weight (364.34 vs. 398.78 g/mol) and eliminates a key halogen-bond donor, which can critically affect target binding and pharmacokinetics . These physicochemical differences are predictive of divergent ADME and target engagement profiles.

Lipophilicity Metabolic stability Drug design

Scaffold Alignment with a Clinically Validated Pharmacophore (Tiazofurin Mimic Class)

The target compound shares the core 2-substituted thiazole-4-carboxamide pharmacophore with tiazofurin and its synthetic mimics, a class that has demonstrated clinical efficacy in acute myelogenous leukemia through IMPDH inhibition and NAD analogue formation [1]. In a 2014 study, tiazofurin mimics (compounds 2–4, 16) showed potent in vitro antitumour activity across a panel of human tumor cell lines with IC₅₀ values extending into the sub-nanomolar range (e.g., bioisostere 4: IC₅₀ = 0.19 nM against MCF-7) [1]. The target compound’s specific substitution pattern has not been evaluated in this assay, but its scaffold identity establishes it as a candidate for profiling within the same pharmacophore hypothesis.

Anticancer Tiazofurin IMPDH inhibition

Key OCF₃ Substituent Differentiation: Metabolic Stability Advantage Over OCH₃ Analogs

The 4-(trifluoromethoxy)phenyl group distinguishes this compound from the more common 4-methoxyphenyl analogs. The replacement of –OCH₃ with –OCF₃ is well-established in medicinal chemistry as a strategy to improve metabolic stability by blocking cytochrome P450-mediated O-demethylation, a major metabolic soft spot [1]. While direct metabolic stability data for this specific compound are unavailable, literature consensus indicates that –OCF₃ substituents generally increase in vitro metabolic half-life in human liver microsomes by 2- to 10-fold relative to the corresponding –OCH₃ derivatives [1].

Metabolic stability Trifluoromethoxy In vivo half-life

2-(4-Chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide: Optimal Application Scenarios for Procurement


Lead Discovery via Focused Library Synthesis

Given the novelty of the 2-(4-chlorophenyl)/N-[4-(trifluoromethoxy)phenyl] substitution pattern within the thiazole-4-carboxamide class [1], this compound is ideally suited as a core scaffold for the rapid parallel synthesis of a focused chemical library. A medicinal chemistry group can procure this compound in moderate quantities (50–250 mg) to generate 20–50 analogs through systematic variation of the carboxamide aryl group, exploring SAR around the tiazofurin pharmacophore while securing novel composition-of-matter intellectual property.

Negative Control or Scaffold-Hopping Probe in Kinase or GPCR Profiling

For a research group already profiling 2-substituted thiazole-4-carboxamides against a panel of kinases or GPCRs (e.g., mGluR5, CK1δ/ε, or TrkA where related scaffolds show IC₅₀ values ranging from 7 nM to >10 µM [1]), this compound can serve as a valuable comparator. If it proves inactive against the primary target while close analogs are active, it provides a stringent negative control that validates the pharmacophore model and confirms that activity is driven by specific substituent interactions rather than non-specific thiazole effects.

In Vivo Pharmacokinetic Profiling of OCF₃-Containing Heterocycles

The metabolic stability advantage conferred by the –OCF₃ group [1] makes this compound a useful in vivo probe for pharmacokinetic studies comparing oral bioavailability, clearance, and tissue distribution of thiazole-4-carboxamides bearing different fluorinated substituents. Such studies directly inform lead optimization decisions in drug discovery programs where balancing potency with adequate exposure is critical.

Custom Synthesis or Scale-Up for Patent-Relevant Profiling

The absence of prior patent claims specifically covering this substitution pattern [1] creates an opportunity for industrial or academic groups to commission custom synthesis or larger-scale procurement of this compound for comprehensive in vitro profiling (antiproliferative panels, kinase selectivity screens, hERG, Ames, and CYP inhibition assays). Positive data from such profiling would form the basis for a strong composition-of-matter patent filing, securing exclusivity around a novel chemical entity built on a validated scaffold.

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